molecular formula C16H20ClN3OS B2387031 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride CAS No. 1216523-62-4

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride

Cat. No. B2387031
M. Wt: 337.87
InChI Key: WZDLKVSMFZRQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride” is a chemical compound with the molecular formula C16H20ClN3OS . It is intended for research use only and is not for human or veterinary use.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride” such as melting point, boiling point, solubility, etc., are not provided in the search results .

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride have been synthesized and characterized, providing insights into their physicochemical properties and potential as pharmacological agents. For instance, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action, suggesting their multifaceted application in medical research (Zablotskaya et al., 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of these compounds have been investigated, revealing their potential in addressing infections and drug-resistant bacterial strains. For example, organosilicon lipid-like derivatives of hydroxyethyl tetrahydro(iso)quinoline and thiazole showed strong antimicrobial activity against gram-positive and gram-negative bacteria and fungi, highlighting their application in developing new antimicrobial agents (Zablotskaya et al., 2018).

Antitumor and Cytotoxic Activities

Research into the antitumor and cytotoxic activities of related compounds has indicated their potential in cancer therapy. The synthesis of novel lipid-like organosilicon derivatives demonstrated high selective cytotoxicity towards tumor cells, suggesting their usefulness in designing cancer treatment strategies (Zablotskaya et al., 2018).

Analgesic Activity

The analgesic activities of these compounds have been explored, showing their potential in pain management. For example, the synthesis and evaluation of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety indicated significant analgesic activity, opening avenues for developing new pain-relief medications (Saad et al., 2011).

Neuroprotection and Antiepileptic Effects

Investigations into the neuroprotective and antiepileptic effects of related compounds have also been conducted, contributing to the understanding of their potential in treating neurological disorders. For instance, the effects of non-competitive AMPA receptor antagonists in a genetic animal model of absence epilepsy demonstrated their role in modulating epileptic activities, suggesting their application in epilepsy treatment (Citraro et al., 2006).

Safety And Hazards

The safety and hazards associated with the handling and use of “N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride” are not specified in the search results. It is always recommended to follow standard laboratory safety procedures when handling chemical compounds .

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS.ClH/c1-2-15(20)18-16-17-14(11-21-16)10-19-8-7-12-5-3-4-6-13(12)9-19;/h3-6,11H,2,7-10H2,1H3,(H,17,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDLKVSMFZRQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)CN2CCC3=CC=CC=C3C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride

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